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Introduction

Centromere Protein B (CENP-B) is a crucial protein involved in the structure and function of
centromeres, the specialized regions of chromosomes essential for proper segregation during
cell division.[1] It binds specifically to a 17-bp sequence known as the CENP-B box within the
alpha-satellite DNA of centromeres.[2][3] CENP-B plays a significant role in organizing
centromeric chromatin and ensuring genomic stability.[4][5] Studies have shown that CENP-B
is involved in the recruitment of other key centromere proteins, such as CENP-C, and
contributes to the maintenance of centromeric integrity.[6][7] Dysregulation of CENP-B has
been implicated in various diseases, including cancer, making it a protein of interest for
therapeutic development.[1]

Knockdown studies using techniques like RNA interference (RNAI) are vital for elucidating the
function of proteins like CENP-B. A time-course analysis following transfection with small
interfering RNA (siRNA) allows researchers to observe the dynamic effects of protein depletion
on cellular processes. This document provides detailed protocols for performing a time-course
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analysis of CENP-B knockdown, including methodologies for assessing changes in mRNA and
protein levels, as well as downstream effects on cell cycle progression and apoptosis.

Experimental Workflow

The overall workflow for the time-course analysis of CENPB knockdown involves several key
stages, from initial cell culture and siRNA transfection to the collection of samples at various
time points for downstream molecular and cellular assays.
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Caption: Experimental workflow for time-course analysis of CENPB knockdown.
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Experimental Protocols
Protocol 1: siRNA Transfection of HeLa Cells

This protocol describes the forward transfection of siRNA into HelLa cells using a lipid-based

transfection reagent. HelLa cells are a common model for studying centromere function.

Materials:

HelLa cells (ATCC, Cat. No. CCL-2)

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Opti-MEM® | Reduced Serum Medium[8]

SiRNA targeting CENPB and a non-targeting control siRNA (e.g., Luciferase siRNA)
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAIMAX)[9]

6-well tissue culture plates

Procedure:

Cell Seeding: One day before transfection, seed HelLa cells in 6-well plates at a density of
1.5 x 1075 cells per well in 2 ml of complete growth medium (DMEM + 10% FBS) without
antibiotics. This should result in 30-50% confluency at the time of transfection.[9]

SsiRNA Preparation: For each well to be transfected, dilute 30 pmol of siRNA into 125 pl of
Opti-MEM® | medium. Mix gently.

Transfection Reagent Preparation: In a separate tube, dilute 5 pl of Lipofectamine™
RNAIMAX into 125 pul of Opti-MEM® | medium. Mix gently and incubate for 5 minutes at
room temperature.[9]

Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix
gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-
lipid complexes.[9]
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o Transfection: Add the 250 ul of siRNA-lipid complexes drop-wise to the corresponding well
containing the cells. Gently rock the plate to ensure even distribution.

 Incubation: Incubate the cells at 37°C in a CO2 incubator. The cells are now ready for time-
course analysis. Gene silencing is typically measured 24-72 hours post-transfection.[10][11]

Protocol 2: Time-Course Sample Collection

Harvest cells at designated time points (e.g., 0, 24, 48, 72, and 96 hours) post-transfection for
downstream analysis. The 0-hour time point represents the baseline before knockdown effects
are significant.

Procedure:
e At each time point, aspirate the culture medium from the wells.
e Wash the cells once with 1 ml of ice-cold Phosphate-Buffered Saline (PBS).

o For RNA and protein analysis, add the appropriate lysis buffer directly to the well (see
Protocols 3 & 4).

o For flow cytometry, detach the cells using Trypsin-EDTA, neutralize with complete medium,
and collect the cell suspension.

o Centrifuge the cell suspension, discard the supernatant, and proceed with staining protocols
(see Protocols 5 & 6).

Protocol 3: RT-gPCR for CENPB mRNA Analysis

This protocol is for quantifying the level of CENPB mRNA knockdown over time.
Materials:

o RNA extraction kit (e.g., RNeasy Mini Kit)

o CcDNA synthesis kit

e SYBR Green qPCR Master Mix
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e RT-gPCR primers for human CENPB and a housekeeping gene (e.g., GAPDH)[12][13]
o hGAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
o hGAPDH Reverse: 5-GAAGATGGTGATGGGATTTC-3'

o hCENPB Forward: (Primer sequences should be designed or obtained from a reliable
source)

o hCENPB Reverse: (Primer sequences should be designed or obtained from a reliable
source)

Procedure:

RNA Extraction: Extract total RNA from the cell lysates collected at each time point according
to the manufacturer's protocol.

e CDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription Kit.

¢ PCR Reaction Setup: Prepare the gPCR reaction mixture in a 96-well plate. For each
sample, mix cDNA, forward and reverse primers for either CENPB or GAPDH, and SYBR
Green Master Mix.

e gPCR Run: Perform the gPCR on a real-time PCR system.

« Data Analysis: Calculate the relative expression of CENPB mRNA normalized to GAPDH
using the AACt method.

Protocol 4: Western Blotting for CENPB Protein Analysis

This protocol is for determining the extent of CENPB protein depletion over time.
Materials:

o RIPA Lysis Buffer with protease inhibitors

o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer
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o Transfer buffer and PVDF membrane

e Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies: anti-CENPB and anti-GAPDH (or B-actin) as a loading control
o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

o Protein Lysis: Lyse the cells from each time point with RIPA buffer.

o Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay.

o SDS-PAGE: Load 20-30 ug of protein from each sample onto an SDS-PAGE gel and
separate the proteins by electrophoresis.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.
e Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

e Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody
overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated
secondary antibody for 1 hour.

» Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system.

» Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody to confirm equal
loading.

o Densitometry: Quantify the band intensities to determine the relative levels of CENPB
protein.

Protocol 5: Cell Cycle Analysis by Flow Cytometry
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Depletion of centromere proteins can lead to defects in chromosome segregation and cell cycle
arrest.[14][15][16]

Materials:

e PBS

e 70% Ethanol (ice-cold)

e Propidium lodide (PI) staining solution with RNase A

Procedure:

o Cell Collection: Harvest approximately 1 x 1076 cells from each time point.

» Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol drop-wise
while vortexing. Incubate at 4°C for at least 2 hours or overnight.[14]

» Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in
PI/RNase A staining solution.[14]

e Incubation: Incubate for 30 minutes at room temperature in the dark.

o Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of
cellsin G1, S, and G2/M phases of the cell cycle.

Protocol 6: Apoptosis Assay (Caspase-3/7 Activity)

Disruption of centromere function can induce apoptosis.[17] This protocol measures the activity
of key executioner caspases.

Materials:
o Caspase-Glo® 3/7 Assay Kit
o White-walled 96-well plates

e Luminometer
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Procedure:

o Cell Seeding: Seed cells in a white-walled 96-well plate and transfect as described in
Protocol 1 (scaled down).

o Assay: At each time point (e.qg., 24, 48, 72 hours), add the Caspase-Glo® 3/7 Reagent
directly to the wells.[17]

 Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

o Measurement: Measure the luminescence using a luminometer. The luminescent signal is
proportional to the amount of caspase activity.

Data Presentation

The following tables present hypothetical, yet expected, quantitative results from a time-course
analysis of CENPB knockdown in HelLa cells.

Table 1: Relative CENPB mRNA Expression Post-Transfection

Relative CENPB

_ MRNA Level L

Time (Hours) Treatment . Standard Deviation
(Normalized to Oh
Control)

0 siControl 1.00 0.08

24 siControl 0.98 0.09

24 siCENPB 0.25 0.04

48 siControl 1.02 0.11

48 siCENPB 0.15 0.03

72 siControl 0.97 0.10

72 SiCENPB 0.18 0.05

96 siControl 1.01 0.09
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| 96 | SICENPB | 0.28 | 0.06 |

Table 2: Relative CENPB Protein Expression Post-Transfection

Relative CENPB
) Protein Level o

Time (Hours) Treatment . Standard Deviation
(Normalized to Oh
Control)

0 siControl 1.00 0.05

24 siControl 0.99 0.06

24 SiCENPB 0.65 0.08

48 siControl 1.01 0.07

48 siCENPB 0.28 0.05

72 siControl 0.98 0.06

72 SiCENPB 0.12 0.03

96 siControl 0.99 0.08

| 96 | SICENPB | 0.15 | 0.04 |

Table 3: Cell Cycle Distribution Following CENPB Knockdown

Time (Hours) Treatment % G1 Phase % S Phase % G2/M Phase
48 siControl 55.2 30.1 14.7
48 siCENPB 54.8 255 19.7
72 siControl 56.1 295 144
72 SsiCENPB 48.3 20.1 31.6
96 siControl 55.8 30.5 13.7

| 96 | SICENPB | 45.1 | 18.7 | 36.2 |
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Table 4: Relative Caspase-3/7 Activity Following CENPB Knockdown

Relative

) Luminescence o
Time (Hours) Treatment Standard Deviation
(Fold Change vs.

Control)
48 siControl 1.00 0.12
48 siCENPB 1.85 0.21
72 siControl 1.00 0.15
72 SiCENPB 3.20 0.35
96 siControl 1.00 0.13

| 96 | SICENPB | 4.50 | 0.48 |

CENPB Signaling and Function in Chromatin
Maintenance

CENP-B is a key player in establishing and maintaining the unique chromatin environment of
the centromere. It acts as a binding platform for other proteins that regulate chromatin state,
thereby influencing centromere function and stability. One critical function is its role in
facilitating the deposition of the histone variant H3.3 via the H3.3-specific chaperone Daxx.[4]
This process is crucial for maintaining the epigenetic integrity of centromeres. Disruption of this
pathway through CENP-B depletion can lead to the loss of heterochromatin marks and

increased chromosomal instability.[4]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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